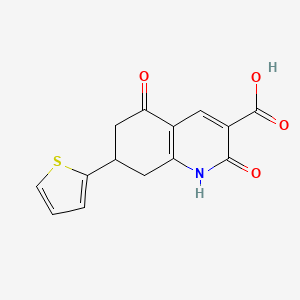

2,5-Dioxo-7-(thiophen-2-yl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

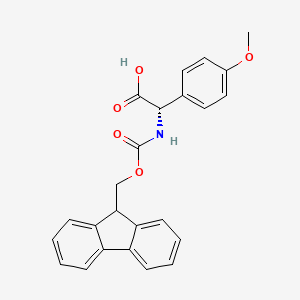

2,5-Dioxo-7-(thiophen-2-yl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid, also known as 2,5-Dioxo-7-thiophenylhexahydroquinoline-3-carboxylic acid (DTHQC), is a novel molecule with potential applications in the field of biochemistry and physiology. DTHQC is a derivative of quinoline, a heterocyclic aromatic compound with a unique structure. It has been studied in recent years for its potential applications in drug design, as a potential therapeutic agent, and for its ability to modulate the activity of certain enzymes.

Wissenschaftliche Forschungsanwendungen

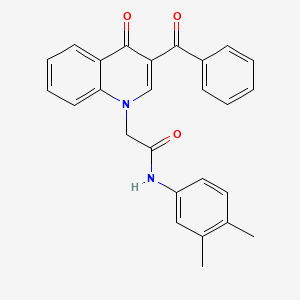

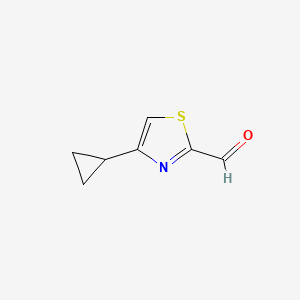

Synthesis of Novel Compounds for Antitubercular Activity A novel series of 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides was designed, synthesized, and evaluated for its antitubercular properties. The synthesis involved preparing the 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxylic acid intermediate, which was later coupled with various amines to yield the desired carboxamides. These compounds exhibited promising antitubercular agents with lower cytotoxicity profiles, suggesting their potential use in treating tuberculosis (Marvadi et al., 2020) Marvadi et al. (2020).

Photolabile Protecting Group for Carboxylic Acids 8-Bromo-7-hydroxyquinoline (BHQ), based on a similar structural framework, has been developed as a photolabile protecting group for carboxylic acids. BHQ shows greater single photon quantum efficiency compared to other compounds and is sensitive to multiphoton-induced photolysis, making it useful for caging biological messengers. Its properties like increased solubility and low fluorescence enhance its utility in biological applications (Fedoryak & Dore, 2002) Fedoryak & Dore (2002).

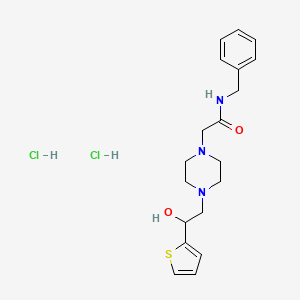

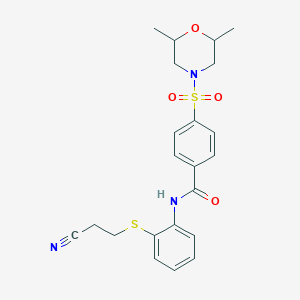

Antimicrobial Studies of Fluoroquinolone-Based Compounds The synthesis of fluoroquinolone-based 4-thiazolidinones from 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has been reported. These compounds were evaluated for their antimicrobial properties, indicating potential use in developing new antibacterial and antifungal agents (Patel & Patel, 2010) Patel & Patel (2010).

Quinolinium Cations in Fluorescence Spectroscopy Quinolinium cations, sharing a structural motif, have been utilized in synthesizing mesomeric betaines. These compounds, due to their fluorescence spectroscopic properties, offer insights into cross-conjugated systems, paving the way for applications in fluorescence-based methodologies and materials science (Smeyanov et al., 2017) Smeyanov et al. (2017).

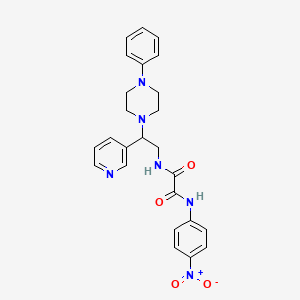

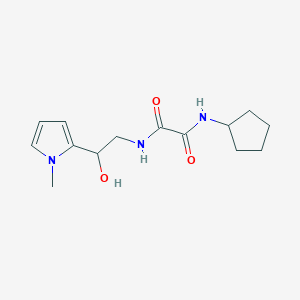

Potential Use in Epilepsy Research Non-competitive AMPA receptor antagonists, structurally related to the given compound, have been explored in the context of generalized absence epilepsy. Such research opens pathways to understanding and potentially treating neurological conditions (Citraro et al., 2006) Citraro et al. (2006).

Eigenschaften

IUPAC Name |

2,5-dioxo-7-thiophen-2-yl-1,6,7,8-tetrahydroquinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO4S/c16-11-5-7(12-2-1-3-20-12)4-10-8(11)6-9(14(18)19)13(17)15-10/h1-3,6-7H,4-5H2,(H,15,17)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXRSTNYEZLKPOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)C2=C1NC(=O)C(=C2)C(=O)O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dioxo-7-(thiophen-2-yl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-5-yl]methyl]prop-2-enamide](/img/structure/B2647282.png)

![2-[(2R,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-fluoropyrrolidin-2-yl]acetic acid](/img/structure/B2647284.png)

![5-(benzo[d]thiazol-2-yl)-N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2647285.png)